Ester vs. Amide Linkage: A Critical Determinant of Metabolic Lability and Target Binding
The target compound's defining structural feature is its methyl ester linker, as opposed to the amide linker found in close analogs like 1-methyl-6-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide (CAS 1209279-12-8) . In the context of NaV inhibitor prodrug design, the patent literature explicitly teaches that ester derivatives serve as prodrugs designed for improved oral bioavailability, while amides typically represent the active, non-prodrug form [1]. This structural dichotomy directly influences in vivo pharmacokinetics, as esterases can cleave this compound to release the active 6-oxo-1,6-dihydropyridazine-3-carboxylic acid, a property not shared by the stable amide analog.
| Evidence Dimension | Functional group type at the methylene linker (ester vs. amide) |
|---|---|
| Target Compound Data | Methyl ester (-COOCH2-) |
| Comparator Or Baseline | N-methyl amide (-CON(CH3)-) for analog CAS 1209279-12-8 |
| Quantified Difference | Qualitative difference: lability to esterase-mediated hydrolysis vs. metabolic stability. No quantitative half-life data available in the public domain for this specific compound. |
| Conditions | Inferred from patents on 6-oxo-1,6-dihydropyridazine prodrug design [1]. |
Why This Matters
The choice between an ester and an amide linker dictates whether a compound behaves as a prodrug (ester) or a stable active pharmaceutical ingredient (amide), which is a fundamental procurement decision for in vivo studies.
- [1] Patent WO-2020169042-A1. 6-oxo-1,6-dihydropyridazine prodrug derivative, preparation method therefor, and application thereof in medicine. Jiangsu Hengrui Medicine Co. Published 2020-08-27. View Source
